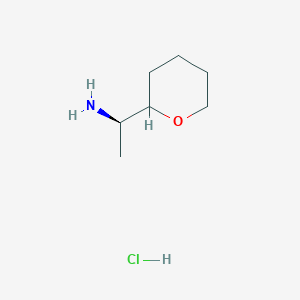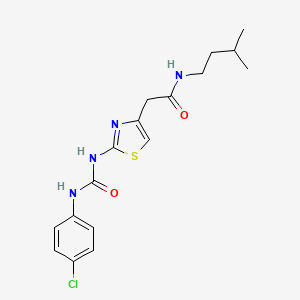
N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6 and its molecular weight is 431.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyamide and Polyimide Synthesis
Research in this area explores the synthesis of various polyamides and polyimides utilizing diamines with specific structural moieties, demonstrating the compounds' potential in creating novel materials with desirable thermal and chemical properties. For example, studies have detailed the synthesis of aromatic polyamides and polyimides containing heterocyclic units, emphasizing their high thermal stability, solubility in polar organic solvents, and potential for creating strong, flexible films with low dielectric constants. These materials show promise for applications in high-performance polymers and electronics due to their thermal stability and electrical properties (Lin Cheng et al., 2002; Feihua Zou et al., 2016).
Hydrogen Bonding and Molecular Recognition
A study on poly(2-vinyl-4,6-diamino-1,3,5-triazine) (PVDAT) highlights its efficiency in binding pyrimidine derivatives through hydrogen bonding, suggesting its application in molecular recognition of nucleic acid bases and their derivatives. This demonstrates the potential of using triazine-based polymers for selective binding and recognition applications, possibly in biosensing and molecular diagnostics (H. Asanuma et al., 1998).
Light-Emitting Polymers
Research on polymers containing oxadiazole rings and other heterocyclic units points towards applications in light-emitting devices. These polymers exhibit fluorescence and have potential uses in organic light-emitting diodes (OLEDs) and other photonic applications due to their ability to emit light and their thermal stability (C. Hamciuc et al., 2015).
Extraction and Separation Technologies
A study on bis(triazinyl) pyridines for selective extraction of americium(III) showcases the application of heterocyclic compounds in the nuclear industry, particularly for the separation and recovery of specific actinides from nuclear waste. This research provides a pathway for developing more efficient and selective extraction agents, which are critical for nuclear waste management and environmental remediation (M. Hudson et al., 2006).
Propiedades
IUPAC Name |
4-N-(3-chlorophenyl)-2-N-(3,4-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6.ClH/c1-14-8-9-18(12-15(14)2)24-20-25-19(23-17-7-5-6-16(22)13-17)26-21(27-20)28-10-3-4-11-28;/h5-9,12-13H,3-4,10-11H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJALGJLJVCJOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2436681.png)

![1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2436684.png)





![2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2436695.png)
![Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2436696.png)


